CID 71349718

Description

CID 71349718 (hypothetical name: 3-O-feruloyl betulin) is a triterpenoid derivative structurally related to betulin (CID 72326) and betulinic acid (CID 64971), which are known for their antiviral, anticancer, and anti-inflammatory properties . Such modifications are common in natural product chemistry to enhance bioavailability or target specificity .

Properties

CAS No. |

18142-87-5 |

|---|---|

Molecular Formula |

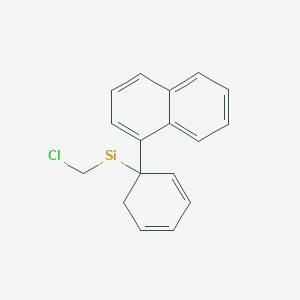

C17H15ClSi |

Molecular Weight |

282.8 g/mol |

InChI |

InChI=1S/C17H15ClSi/c18-13-19-17(11-4-1-5-12-17)16-10-6-8-14-7-2-3-9-15(14)16/h1-11H,12-13H2 |

InChI Key |

ORCSNVQRVGLICV-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=CC1(C2=CC=CC3=CC=CC=C32)[Si]CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71349718 would likely involve scalable chemical processes, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 71349718 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 71349718 has diverse applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new chemical entities.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Explored for therapeutic applications, such as drug development or as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of CID 71349718 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities between CID 71349718 and related compounds are summarized below. Key parameters include molecular weight, functional groups, and reported biological activities.

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Observations:

Structural Modifications: The addition of acyl groups (e.g., feruloyl, caffeoyl) at the C-3 position increases molecular weight and polarity compared to betulin and lupenone. This modification is associated with improved solubility and target engagement in biological systems . this compound shares a near-identical molecular weight with 3-O-caffeoyl betulin (CID 10153267), suggesting comparable pharmacokinetic profiles.

Biological Activity: Betulinic acid (CID 64971) is well-documented for its apoptosis-inducing effects in cancer cells, while its precursor, betulin (CID 72326), exhibits broader anti-inflammatory activity . The caffeoyl derivative (CID 10153267) demonstrates enhanced antioxidant capacity due to the phenolic moiety, a feature likely shared by this compound’s feruloyl group .

Mechanistic Overlaps: Betulin-derived compounds often inhibit pro-inflammatory cytokines (e.g., TNF-α) or modulate lipid metabolism pathways . This compound’s feruloyl group may further enhance binding to enzymes like lipoxygenase or cyclooxygenase, as seen in structurally analogous flavonoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.